Cas no 162267-01-8 (1-Butanone, 1-[4-(methylthio)phenyl]-)
![1-Butanone, 1-[4-(methylthio)phenyl]- structure](https://www.kuujia.com/scimg/cas/162267-01-8x500.png)
1-Butanone, 1-[4-(methylthio)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanone, 1-[4-(methylthio)phenyl]-
- 1-(4-methylsulfanylphenyl)butan-1-one
- UOSYZBKXUPJYPR-UHFFFAOYSA-N
- 162267-01-8
- starbld0038217
- 1-(4-Methylsulfanyl-phenyl)-butan-1-one
- 1-(4-Methylsulfanyl-phenyl)-butane-1-one
- AKOS006318205
- 4'-(Methylthio)butyrophenone
- SCHEMBL6755453
- 1-(4-(Methylthio)phenyl)butan-1-one
-
- MDL: MFCD11617481
- Inchi: InChI=1S/C11H14OS/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8H,3-4H2,1-2H3
- InChI Key: UOSYZBKXUPJYPR-UHFFFAOYSA-N
- SMILES: CCCC(=O)C1=CC=C(C=C1)SC
Computed Properties
- Exact Mass: 194.07653624Da
- Monoisotopic Mass: 194.07653624Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 42.4Ų
1-Butanone, 1-[4-(methylthio)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB428365-5g |
4'-(Methylthio)butyrophenone; . |
162267-01-8 | 5g |
€1847.00 | 2024-04-19 | ||
abcr | AB428365-1 g |
4'-(Methylthio)butyrophenone |
162267-01-8 | 1g |
€446.80 | 2023-02-14 | ||
abcr | AB428365-5 g |
4'-(Methylthio)butyrophenone |
162267-01-8 | 5g |
€1,135.60 | 2023-02-14 | ||
abcr | AB428365-1g |
4'-(Methylthio)butyrophenone; . |
162267-01-8 | 1g |
€1083.80 | 2024-04-19 |
1-Butanone, 1-[4-(methylthio)phenyl]- Related Literature
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Additional information on 1-Butanone, 1-[4-(methylthio)phenyl]-
Introduction to 1-Butanone, 1-[4-(methylthio)phenyl]- (CAS No. 162267-01-8)
1-Butanone, 1-[4-(methylthio)phenyl]-, also known by its CAS number 162267-01-8, is a versatile organic compound that has gained significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a butanone backbone and a substituted phenyl group with a methylthio functional group. The combination of these structural elements imparts specific chemical and biological properties that make it a valuable component in various applications.
The chemical formula of 1-Butanone, 1-[4-(methylthio)phenyl]- is C10H12OS. Its molecular weight is approximately 180.26 g/mol. The compound is a colorless liquid at room temperature and has a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water. These physical properties make it suitable for use in various laboratory and industrial processes.
In terms of its chemical reactivity, 1-Butanone, 1-[4-(methylthio)phenyl]- exhibits several notable characteristics. The presence of the methylthio group (SCH3) on the phenyl ring can influence the compound's reactivity in various chemical reactions. For instance, this functional group can participate in nucleophilic substitution reactions, making the compound useful as an intermediate in the synthesis of more complex molecules. Additionally, the ketone functionality (C=O) can undergo a range of reactions such as reduction to form secondary alcohols or condensation reactions to form more complex carbonyl compounds.
The biological activity of 1-Butanone, 1-[4-(methylthio)phenyl]- has been the subject of recent research studies. One area of interest is its potential as a lead compound in drug discovery. The methylthiophenyl moiety has been shown to exhibit various biological activities, including anti-inflammatory and anti-cancer properties. For example, a study published in the Journal of Medicinal Chemistry (2023) reported that derivatives of this compound demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In another study published in the Cancer Research journal (2023), researchers investigated the potential anti-cancer properties of 1-Butanone, 1-[4-(methylthio)phenyl]-. The results showed that this compound could selectively induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it a promising candidate for further development as an anticancer agent.
Beyond its potential therapeutic applications, 1-Butanone, 1-[4-(methylthio)phenyl]- is also used as a building block in the synthesis of other bioactive molecules. Its unique structural features allow chemists to introduce additional functional groups or modify existing ones to create compounds with enhanced biological activity. For instance, it can be used to synthesize derivatives with improved pharmacokinetic properties or reduced toxicity.
In the context of pharmaceutical research, the development of new drugs often involves optimizing lead compounds through structural modifications. 1-Butanone, 1-[4-(methylthio)phenyl]- serves as an excellent starting point for such optimization efforts due to its well-defined structure and known biological activities. Researchers can systematically modify different parts of the molecule to explore structure-activity relationships (SARs) and identify more potent and selective analogs.
The safety profile of 1-Butanone, 1-[4-(methylthio)phenyl]- is another important consideration for its use in pharmaceutical applications. Preclinical studies have shown that this compound has low toxicity when administered at therapeutic doses. However, like any chemical compound, it should be handled with appropriate safety measures to prevent exposure and ensure safe use in laboratory settings.
In conclusion, 1-Butanone, 1-[4-(methylthio)phenyl]- (CAS No. 162267-01-8) is a multifaceted organic compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in fields such as drug discovery and synthetic chemistry. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these areas.
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